2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H8O3 It is a derivative of cyclohexa-2,5-dien-1-one, featuring both acetyl and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the acetylation of 4-hydroxycyclohexa-2,5-dien-1-one. One common method is the reaction of 4-hydroxycyclohexa-2,5-dien-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Halogenated or nitrated derivatives are produced.
Scientific Research Applications
2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with cellular components. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and DNA. This interaction can lead to the formation of adducts, which may disrupt normal cellular functions and induce apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexa-2,5-dien-1-one: A precursor in the synthesis of 2-Acetyl-4-hydroxycyclohexa-2,5-dien-1-one.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: Another derivative with similar structural features.
Cyclohexa-2,5-diene-1,4-dione: A related compound with notable biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its acetyl group enhances its electrophilic nature, making it more reactive in certain chemical and biological contexts compared to its analogs.
Properties
Molecular Formula |
C8H8O3 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-acetyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,6,10H,1H3 |
InChI Key |
QQMDAGNMQAOHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(C=CC1=O)O |
Origin of Product |
United States |
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